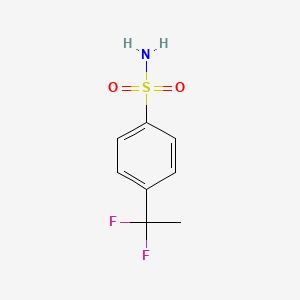

4-(1,1-Difluoroethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(1,1-difluoroethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2S/c1-8(9,10)6-2-4-7(5-3-6)14(11,12)13/h2-5H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMFEECGTBUZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-(1,1-Difluoroethyl)benzenesulfonamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Phosphorus Pentachloride-Mediated Chlorination

The sulfonamide group is synthesized via chlorination of sulfonic acids using phosphorus pentachloride (PCl₅) :

-

Solvent : Methylene chloride (preferred), 20–40 °C

-

Stoichiometry : PCl₅ used in 1:1 or 20% excess

-

Product : A mixture of chlorinated intermediates, including 2-(3-chlorobutyl)benzenesulfochloride .

Persulfate-Promoted Fluorination

Benzylic fluorination is achieved using persulfate reagents to install fluorine atoms :

-

Example : 4-(difluoromethyl)benzenesulfonamide synthesis

Cross-Electrophile Coupling (XEC) for Cyclopropanation

Nickel-catalyzed intramolecular XEC reactions enable cyclopropane formation from benzylic sulfonamides :

-

Catalyst : ((R)-BINAP)NiCl₂ (5 mol %)

-

Reagents : MeMgI (2 equiv), toluene solvent

Acylation and Functionalization

The sulfonamide nitrogen undergoes acylation with substituted benzenesulfonyl chlorides :

-

Conditions : DIEA (base), dichloromethane solvent

-

Example : Synthesis of HIV-1 CA-targeted derivatives (e.g., compound 11l )

Table 1: Reaction Optimization for Nucleophilic Substitution

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximal |

| Temperature | −50 °C | Prevents decomposition |

| Alkyl Halide Type | Iodides | Higher reactivity |

| Base Equivalents | 2 equiv t-BuOK | Suppresses side reactions |

Table 2: Key Spectral Data for 4-(1,1-Difluoroethyl)benzenesulfonamide Derivatives

| Compound | ¹⁹F NMR (δ, ppm) | Molecular Formula |

|---|---|---|

| 4-(difluoromethyl)benzenesulfonamide | −113.54 (MeOD) | C₇H₇F₂NO₂S |

| ((1,1-difluoroethyl)sulfonyl)benzene | – | C₈H₈F₂O₂S |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition

4-(1,1-Difluoroethyl)benzenesulfonamide acts as an inhibitor for several enzymes, particularly carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance. The difluoroethyl group enhances binding affinity, making it a valuable lead compound in drug development targeting conditions like glaucoma and epilepsy .

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that sulfonamide derivatives exhibit competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition results in bacteriostatic effects, making 4-(1,1-Difluoroethyl)benzenesulfonamide a candidate for developing new antibiotics .

Antiviral Properties

Research has shown that benzenesulfonamide derivatives can inhibit viral replication. For instance, compounds similar to 4-(1,1-Difluoroethyl)benzenesulfonamide have demonstrated activity against various strains of the influenza virus by reducing viral titers significantly in cell cultures .

Materials Science Applications

Polymer Synthesis

In materials science, 4-(1,1-Difluoroethyl)benzenesulfonamide serves as a building block for synthesizing advanced polymers with tailored properties. Its sulfonamide group can participate in various chemical reactions to form high-performance materials suitable for applications ranging from coatings to biomedical devices.

Biochemical Probes

The compound is also utilized as a biochemical probe in assays to study enzyme activities and protein interactions. Its ability to selectively inhibit specific enzymes allows researchers to investigate biochemical pathways and mechanisms underlying various diseases .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth through DHPS inhibition. |

| Study 2 | Enzyme Inhibition | Showed enhanced binding affinity to carbonic anhydrase compared to non-fluorinated analogs. |

| Study 3 | Antiviral Activity | Reduced viral replication in influenza models by over four logs. |

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as carbonic anhydrase, where it binds to the active site and prevents the enzyme from catalyzing its reaction. The presence of the difluoroethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

4-tert-Butylbenzenesulfonamide

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Substituent : -CF₃ (trifluoromethyl).

- Electronic Effects : Stronger electron-withdrawing effect than difluoroethyl, enhancing COX-2 binding affinity .

- Lipophilicity : Higher log P (~3.2), contributing to prolonged plasma half-life.

- Applications : Clinically used COX-2 inhibitor. The trifluoromethyl group improves selectivity but may increase steric hindrance compared to difluoroethyl .

4-(Trifluoromethyl)benzenesulfonimidamide

- Substituent : -CF₃ and -NH₂.

- Electronic Effects : Sulfonimidamide nitrogen introduces additional hydrogen-bonding capacity, while -CF₃ provides strong electron withdrawal.

- Applications : Antimicrobial activity. The sulfonimidamide moiety may enhance target engagement but complicates synthetic routes .

Bosentan Derivatives (e.g., 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide)

- Substituents : Complex bipyrimidinyl and tert-butyl groups.

- Steric Effects : Bulky substituents limit interaction with narrow enzyme active sites. The difluoroethyl analog’s smaller size may improve binding .

Data Table: Key Comparative Properties

| Compound | Substituent | Electronic Effect | log P (Predicted) | Biological Activity | Metabolic Stability |

|---|---|---|---|---|---|

| 4-(1,1-Difluoroethyl)benzenesulfonamide | -CH₂CF₂ | Moderate withdrawal | ~2.5 | Enzyme inhibition (e.g., COX-2) | High |

| 4-tert-Butylbenzenesulfonamide | -C(CH₃)₃ | Donating | ~3.0 | Drug intermediate | Moderate |

| Celecoxib | -CF₃ | Strong withdrawal | ~3.2 | COX-2 inhibition | High |

| 4-(Trifluoromethyl)benzenesulfonimidamide | -CF₃, -NH₂ | Strong withdrawal | ~1.8 | Antimicrobial | Moderate |

Biological Activity

4-(1,1-Difluoroethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

4-(1,1-Difluoroethyl)benzenesulfonamide belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The difluoroethyl group enhances its lipophilicity and may influence its biological interactions.

Research indicates that benzenesulfonamides can exert various biological effects through different mechanisms:

- Calcium Channel Modulation : Some sulfonamides have been shown to act as calcium channel inhibitors. Theoretical studies suggest that 4-(1,1-Difluoroethyl)benzenesulfonamide may interact with calcium channels, affecting cardiovascular parameters such as perfusion pressure and coronary resistance .

- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, fluorinated benzenesulfonamides have shown enhanced activity due to their ability to penetrate bacterial membranes more effectively .

- Anticancer Properties : Certain derivatives of benzenesulfonamides exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation .

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-(1,1-Difluoroethyl)benzenesulfonamide is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The presence of the difluoroethyl group may enhance the compound's absorption due to increased lipophilicity.

- Metabolism : Studies on related compounds indicate that metabolic pathways often involve phase I and phase II reactions, leading to various metabolites that may retain or lose biological activity .

- Excretion : The elimination route can vary; however, sulfonamide derivatives are typically excreted via renal pathways.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

- Cardiovascular Effects : In an isolated rat heart model, certain benzenesulfonamide derivatives showed a decrease in perfusion pressure and coronary resistance, suggesting a potential therapeutic role in managing cardiovascular conditions .

- Antimicrobial Efficacy : A comparative study demonstrated that fluorinated derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

- Cytotoxicity in Cancer Cells : Research has shown that specific sulfonamide derivatives can inhibit the growth of pancreatic cancer cells with IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Methodology |

|---|---|---|

| Absorption Rate | High | In vitro studies |

| Metabolism | Phase I & II | HPLC-MS/MS analysis |

| Excretion | Renal | Animal model studies |

Q & A

Q. What are the optimized synthetic routes for 4-(1,1-Difluoroethyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves introducing the 1,1-difluoroethyl group via electrophilic substitution or metal-catalyzed coupling. A validated method uses 1,1-difluoroethyl chloride as a reagent (Scheme 1C, ). Key steps include:

- Sulfonylation : Reacting 4-amino-substituted benzene with sulfonylating agents (e.g., SOCl₂) under anhydrous conditions.

- Difluoroethylation : Employing transition-metal catalysts (e.g., Pd) for cross-coupling or radical-mediated pathways. Yield optimization requires precise temperature control (0–60°C), inert atmospheres, and purification via column chromatography or recrystallization. Impurities like 4-(1-fluoroethyl)benzenesulfonamide may form if fluorination is incomplete, necessitating NMR and LC-MS validation .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR : ¹⁹F NMR confirms the presence of the CF₂ group (δ ~ -90 to -100 ppm). ¹H NMR identifies aromatic protons (δ 7.5–8.0 ppm) and sulfonamide NH₂ (δ ~5.0 ppm, broad).

- LC-MS : ESI-MS in negative ion mode detects [M-H]⁻ peaks (e.g., m/z 245.0 for C₈H₈F₂NO₂S⁻).

- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹. PubChem entries for analogous sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) provide reference spectra .

Q. Which in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates, as sulfonamides often act as active-site inhibitors ().

- Cellular assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (COX-2 inhibition, inspired by celecoxib-like SAR in ).

- Solubility : Use shake-flask methods with PBS (pH 7.4) or DMSO for dose-response studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Core modifications : Introduce substituents (e.g., methyl, chloro) at the benzene ring’s para position to modulate steric and electronic effects.

- Sulfonamide variants : Replace NH₂ with methyl or acetyl groups to alter hydrogen-bonding capacity.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with COX-2 or TGR5 receptors, guided by celecoxib ( ) and INT-767 ( ). Validate hypotheses via IC₅₀ comparisons and X-ray crystallography of protein-ligand complexes .

Q. What strategies mitigate stability issues during long-term storage or biological assays?

- Degradation pathways : Hydrolysis of the sulfonamide group is common in aqueous media. Stabilize with lyophilization or storage in anhydrous DMSO at -20°C.

- Light sensitivity : Protect from UV exposure using amber vials, as difluoroethyl groups may undergo photolytic defluorination.

- Accelerated stability testing : Use HPLC to monitor purity under stress conditions (40°C/75% RH for 4 weeks) .

Q. How can contradictory data in synthetic yields be resolved?

Discrepancies often arise from:

- Byproduct formation : Unreacted 1,1-difluoroethyl chloride may generate 4-(chloroethyl)benzenesulfonamide . Use GC-MS to identify impurities.

- Catalyst variability : Pd(PPh₃)₄ vs. Pd₂(dba)₃ may alter coupling efficiency. Optimize catalyst loading (1–5 mol%).

- Purification artifacts : Silica gel may retain polar intermediates; switch to reverse-phase HPLC for higher recovery .

Q. What advanced analytical techniques quantify trace impurities in bulk samples?

Q. What mechanistic insights explain its role in enzyme inhibition?

The sulfonamide group acts as a transition-state mimic , binding to catalytic serine residues in proteases (). The 1,1-difluoroethyl group enhances lipophilicity, improving membrane permeability. Competitive inhibition kinetics (Lineweaver-Burk plots) and site-directed mutagenesis (e.g., Ser195Ala in trypsin) confirm binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.